Ethyl (2-sulfanylidenepyrrolidin-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2-sulfanylidenepyrrolidin-1-yl)acetate is an organic compound belonging to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in nature. This particular compound features a unique structure that includes a pyrrolidine ring with a sulfanylidenyl group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-sulfanylidenepyrrolidin-1-yl)acetate typically involves the reaction of ethyl acetate with a suitable pyrrolidine derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the esterification process. Common reagents include sulfur-containing compounds to introduce the sulfanylidenyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors ensure consistent reaction conditions and high yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2-sulfanylidenepyrrolidin-1-yl)acetate undergoes various chemical reactions, including:
Hydrolysis: Breaking down into its constituent carboxylic acid and alcohol under acidic or basic conditions.
Reduction: Conversion to corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: Reactions with nucleophiles to replace the ester group with other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Carboxylic acids and alcohols.
Reduction: Primary or secondary alcohols.
Substitution: Amides, thioesters, or other substituted esters.
Scientific Research Applications
Ethyl (2-sulfanylidenepyrrolidin-1-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of fragrances and flavoring agents due to its ester functionality.
Mechanism of Action
The exact mechanism of action of ethyl (2-sulfanylidenepyrrolidin-1-yl)acetate depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to various biochemical effects. The sulfanylidenyl group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a pleasant aroma, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity smell, used in flavorings and perfumes.
Ethyl propionate: An ester with a pineapple-like odor, used in food flavorings.
Properties
CAS No. |
61516-74-3 |
---|---|
Molecular Formula |
C8H13NO2S |
Molecular Weight |
187.26 g/mol |
IUPAC Name |
ethyl 2-(2-sulfanylidenepyrrolidin-1-yl)acetate |
InChI |
InChI=1S/C8H13NO2S/c1-2-11-8(10)6-9-5-3-4-7(9)12/h2-6H2,1H3 |
InChI Key |
BJOIBNSBDWUOHH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1CCCC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.